S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate: is a chemical compound known for its unique structure and properties It is a derivative of benzenecarbothioic acid and is characterized by the presence of butyl and pentyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate typically involves the reaction of benzenecarbothioic acid with appropriate alkyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-pentylbenzene-1-carbothioate is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
61518-79-4 |
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Molecular Formula |
C22H28OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-pentylbenzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-9-19-10-14-20(15-11-19)22(23)24-21-16-12-18(13-17-21)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI Key |
BOJXAOIPHNPICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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